1H,1'H-[2,5']Bibenzoimidazolyl-5-ylamine
Overview
Description
Scientific Research Applications
Antimicrobial Applications
Benzimidazole derivatives, such as 1H,1’H-[2,5’]Bibenzoimidazolyl-5-ylamine, have shown significant antimicrobial potential . They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio . They have been used to create a repository of molecules and evaluate them for prospective inherent activity .
Anti-inflammatory Applications
Benzimidazole compounds have been reported to exhibit anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antiparasitic Applications
Benzimidazole derivatives have also been found to have antiparasitic properties . This makes them potentially useful in the treatment of parasitic infections.
Antimalarial Applications
These compounds have shown potential in the treatment of malaria, a disease caused by parasites .
Antimycobacterial Applications
Benzimidazole derivatives have demonstrated antimycobacterial activities, which could be useful in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Antineoplastic Applications
Benzimidazole derivatives have been found to have antineoplastic (anti-cancer) properties . This makes them potentially useful in the treatment of various types of cancer .
Antiviral Applications
These compounds have shown potential in the treatment of viral infections .
Antihypertensive and Anticonvulsant Applications
Benzimidazole derivatives have been found to have antihypertensive (blood pressure-lowering) and anticonvulsant (anti-seizure) properties .
Metal Extraction Applications
The presence of four nitrogen atoms in 1H,1’H-[2,5’]Bibenzoimidazolyl-5-ylamine allows this compound to form various types of complexes with d-electron metal ions . This makes it potentially useful in the extraction of metals from primary and secondary raw materials in hydrometallurgical processes .
Corrosion Inhibition Applications
1H,1’H-[2,5’]Bibenzoimidazolyl-5-ylamine derivatives have been found to be excellent corrosion inhibitors . The change in the impedance parameters, charge transfer resistance, and double layer capacitance with the change in the concentration of the inhibitor is due to the adsorption of the molecule leading to the formation of a protective layer on the surface of mild steel .
properties
IUPAC Name |
2-(3H-benzimidazol-5-yl)-3H-benzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5/c15-9-2-4-11-13(6-9)19-14(18-11)8-1-3-10-12(5-8)17-7-16-10/h1-7H,15H2,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHKGFJFZFCHMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=NC4=C(N3)C=C(C=C4)N)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1'H-[2,5']Bibenzoimidazolyl-5-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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